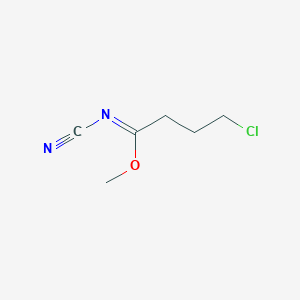

methyl N-cyano-4-chlorobutyrimidate

Descripción

Methyl N-cyano-4-chlorobutyrimidate is an organoimidate ester characterized by a cyano group (-CN) and a chlorine atom at the 4-position of the butyrimidate backbone. This compound is primarily utilized in organic synthesis as a versatile intermediate for constructing heterocycles, pharmaceuticals, and agrochemicals. Its reactivity stems from the electron-withdrawing cyano and chloro groups, which enhance its electrophilicity, enabling nucleophilic substitutions or cyclization reactions.

Propiedades

Fórmula molecular |

C6H9ClN2O |

|---|---|

Peso molecular |

160.60 g/mol |

Nombre IUPAC |

methyl 4-chloro-N-cyanobutanimidate |

InChI |

InChI=1S/C6H9ClN2O/c1-10-6(9-5-8)3-2-4-7/h2-4H2,1H3 |

Clave InChI |

SICMUJQQCOQINN-UHFFFAOYSA-N |

SMILES canónico |

COC(=NC#N)CCCCl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Reactivity and Functional Group Influence

Methyl N-cyano-4-chlorobutyrimidate shares functional similarities with other imidate esters and chloro-substituted compounds:

- Imidate Esters (e.g., Methyl N-Cyanovalerimidate): The presence of the cyano group in this compound increases its electrophilicity compared to non-cyano analogs. This enhances its reactivity in nucleophilic acyl substitution reactions, a property exploited in peptide coupling and heterocycle synthesis.

- Chlorinated Alkyl Compounds (e.g., 4-Chlorobutyronitrile): The 4-chloro substituent facilitates elimination or substitution reactions, similar to 4-chlorobutyronitrile. However, the imidate ester group in this compound introduces additional steric and electronic effects, altering reaction pathways compared to simpler chloro-nitriles.

Table 1: Key Reactivity Parameters of Selected Compounds

| Compound | Electrophilicity (Relative) | Common Reactions |

|---|---|---|

| This compound | High | Nucleophilic substitution, cyclization |

| Methyl N-Cyanovalerimidate | Moderate | Acylation, ring-opening |

| 4-Chlorobutyronitrile | Low | Elimination, Grignard reactions |

Spectroscopic and Analytical Comparisons

While direct spectral data for this compound are scarce, methodologies from analogous studies provide insights:

- Spectrofluorometry and Tensiometry: As demonstrated in studies of quaternary ammonium compounds (e.g., BAC-C12), techniques like spectrofluorometry and tensiometry are critical for determining critical micelle concentrations (CMC) .

Table 2: Analytical Techniques Applied to Similar Compounds

Pharmacological and Environmental Impact

- Toxicity and Biodegradability: Chlorinated compounds like 4-chlorobutyronitrile are known for moderate environmental persistence. This compound’s cyano group may increase toxicity compared to non-cyano analogs, necessitating careful handling in industrial settings.

- Comparison with 4-(Dimethylamino)benzohydrazide: Unlike this compound, 4-(dimethylamino)benzohydrazide exhibits pharmacological activity (e.g., antimicrobial, anticancer) due to its hydrazide and aromatic amine groups . This highlights how functional group variations drastically alter bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.